Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate typically involves multi-step organic reactions. One common method involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalytic amount of morpholine in propan-2-ol . This reaction leads to the formation of derivatives of 4H-pyrans, which are then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and dimethylformamide diethyl acetal . Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions include various substituted pyridines, pyrimidines, and other heterocyclic compounds. These products are of interest due to their potential biological and pharmacological activities .
Scientific Research Applications
Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate involves its interaction with various molecular targets and pathways. The compound’s electron-withdrawing groups, such as the cyano and dicyanomethylidene groups, play a crucial role in its reactivity and interaction with biological molecules . These interactions can lead to the modulation of enzyme activities, inhibition of cell proliferation, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans
- (3-cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)-propanedinitrile
Uniqueness
Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate is unique due to its combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxyfuran-2-yl]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C16H18N4O4/c1-15(2,5-12(21)22-3)9-16(23-4)13(10(6-17)7-18)14(20)11(8-19)24-16/h5,9,20H2,1-4H3 |
InChI Key |
RUMWYAAUBFWEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)CC1(C(=C(C#N)C#N)C(=C(O1)C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.